
Methyl 1-methylhydrazine-1-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methylhydrazine-1-carboximidate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methylhydrazine-1-carboximidate typically involves the reaction of methylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the reaction of methylhydrazine with methyl isocyanate, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methylhydrazine-1-carboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives with different substitution patterns.
Applications De Recherche Scientifique
Methyl 1-methylhydrazine-1-carboximidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the reactivity and interactions of hydrazine derivatives with biological molecules.
Medicine: Research into potential medicinal applications includes exploring its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 1-methylhydrazine-1-carboximidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the carboximidate group.
1,1-Dimethylhydrazine: Another hydrazine derivative with two methyl groups attached to the nitrogen atom.
Hydrazine: The parent compound of hydrazine derivatives, with a wide range of applications in chemistry and industry.
Uniqueness
Methyl 1-methylhydrazine-1-carboximidate is unique due to the presence of both a methyl group and a carboximidate group, which confer distinct reactivity and properties compared to other hydrazine derivatives. This combination of functional groups allows for specific interactions and applications that are not possible with simpler hydrazine compounds.
Propriétés
Numéro CAS |
90708-24-0 |
|---|---|
Formule moléculaire |
C3H9N3O |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
methyl N-amino-N-methylcarbamimidate |
InChI |
InChI=1S/C3H9N3O/c1-6(5)3(4)7-2/h4H,5H2,1-2H3 |
Clé InChI |
BIQCQFCFTXJQRY-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=N)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


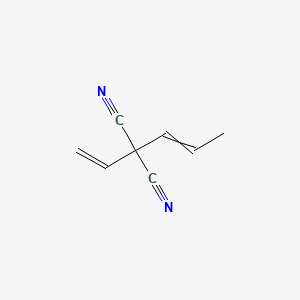
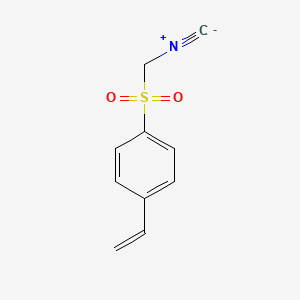
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

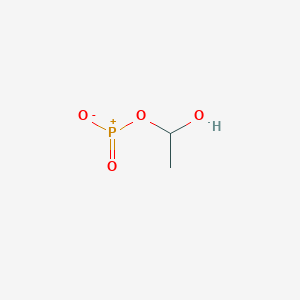
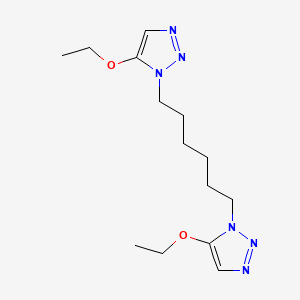
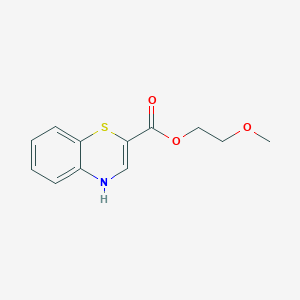

![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)

